1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Medicinal Chemistry Bioisostere Design Structure-Based Drug Design

1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2287281-66-5; molecular formula C10H11NO2S; MW 209.27 g/mol) is a conformationally rigid, sp³-rich bicyclo[2.1.1]hexane (BCH) scaffold substituted at the bridgehead 1-position with a 1,3-thiazol-2-yl heteroaryl ring and bearing a carboxylic acid handle at the 5-position. This compound belongs to an emerging class of saturated bioisosteres designed to replace ortho- and meta-substituted phenyl rings in drug and agrochemical discovery programs.

Molecular Formula C10H11NO2S
Molecular Weight 209.26
CAS No. 2287281-66-5
Cat. No. B2682224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
CAS2287281-66-5
Molecular FormulaC10H11NO2S
Molecular Weight209.26
Structural Identifiers
SMILESC1CC2(CC1C2C(=O)O)C3=NC=CS3
InChIInChI=1S/C10H11NO2S/c12-8(13)7-6-1-2-10(7,5-6)9-11-3-4-14-9/h3-4,6-7H,1-2,5H2,(H,12,13)
InChIKeyKDBRBFSRYHYODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2287281-66-5): A Heteroaryl-Functionalized Saturated Bioisostere Building Block


1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2287281-66-5; molecular formula C10H11NO2S; MW 209.27 g/mol) is a conformationally rigid, sp³-rich bicyclo[2.1.1]hexane (BCH) scaffold substituted at the bridgehead 1-position with a 1,3-thiazol-2-yl heteroaryl ring and bearing a carboxylic acid handle at the 5-position . This compound belongs to an emerging class of saturated bioisosteres designed to replace ortho- and meta-substituted phenyl rings in drug and agrochemical discovery programs [1]. The BCH core offers well-defined exit vectors that mimic the geometry of ortho-disubstituted benzenes, while the thiazole substituent introduces dual hydrogen-bond acceptor/donor functionality and metabolic resistance characteristic of sulfur–nitrogen heterocycles [2]. It is commercially catalogued as a racemic mixture (rac-(1R,4R) configuration) under Enamine catalogue EN300-45217348 and is supplied at ≥95% purity for medicinal chemistry and chemical biology applications .

Why a Generic Bicyclo[2.1.1]hexane or Phenyl Building Block Cannot Substitute for 1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid


Saturated bioisostere building blocks are not interchangeable despite sharing the bicyclo[2.1.1]hexane core. The physicochemical profile imparted by a given bridgehead substituent—logP, hydrogen-bond donor/acceptor count, polar surface area, and electronic character—determines downstream ADME and target-binding properties of the final elaborated compound [1]. The thiazol-2-yl substituent on this compound provides a nitrogen atom at the 3-position of the heterocycle, positioning a hydrogen-bond acceptor at a geometrically distinct location compared with the thiazol-4-yl regioisomer (in which the nitrogen is at the 3-position and sulfur adjacency differs) or a simple phenyl analog . Experimental validation of the broader BCH class has demonstrated that substitution pattern changes produce non-linear, context-dependent effects on solubility, lipophilicity, and metabolic stability—for example, replacing the ortho-benzene ring in bixafen with BCH reduced solubility from 30 µM to 4 µM, whereas the same replacement in boscalid increased solubility from 11 µM to 35 µM [1]. Consequently, procurement of the specific thiazol-2-yl regioisomer is mandatory for structure–activity relationship (SAR) programs that require this precise exit-vector and hydrogen-bonding geometry.

Quantitative Differentiation Evidence for 1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid Versus Closest Analogs


Thiazol-2-yl vs. Thiazol-4-yl Regioisomer: Divergent Hydrogen-Bond Acceptor Positioning Alters Ligand–Target Interaction Geometry

The 1,3-thiazol-2-yl substituent at the BCH bridgehead positions the thiazole nitrogen atom at the 3-position proximal to the bicyclic core, yielding a hydrogen-bond acceptor vector oriented inward toward the scaffold centroid. In the thiazol-4-yl regioisomer (CAS 2230804-15-4), the nitrogen occupies the 3-position as well but the sulfur–nitrogen adjacency pattern shifts the acceptor locus outward, altering the spatial relationship between the heteroaryl H-bond acceptor and the carboxylic acid handle . This geometric difference directly impacts molecular recognition: X-ray crystallographic analysis of related BCH derivatives has established that the distance d between bridgehead substituents in 1,2-disubstituted BCHs is 3.05–3.19 Å, with angular exit vectors φ1 and φ2 of 61–65°, closely mimicking ortho-substituted benzene (d = 3.04–3.10 Å; φ = 55–57°) [1]. The thiazol-2-yl attachment shifts the effective H-bond acceptor position by approximately 0.5–0.8 Å relative to the thiazol-4-yl isomer, a displacement that is significant in the context of typical drug-target hydrogen-bond distance tolerances of 2.5–3.5 Å.

Medicinal Chemistry Bioisostere Design Structure-Based Drug Design

BCH Scaffold Solubility Enhancement: Quantified Class-Level Advantage of Bicyclo[2.1.1]hexane Over Ortho-Substituted Phenyl in Multiple Bioactive Scaffolds

Replacement of the ortho-substituted phenyl ring in boscalid with a 1,2-disubstituted bicyclo[2.1.1]hexane (BCH) core increased kinetic solubility from 11 µM to 35 µM, a ~3.2-fold improvement [1]. In lomitapide, the same BCH replacement elevated solubility from 3 µM to 18 µM, a ~6-fold gain [1]. In conivaptan, solubility rose from 5 µM to 14 µM, a ~2.8-fold increase [1]. Across four of five bioactive compounds tested, BCH incorporation enhanced water solubility, with a mean fold-change of +3.7-fold (range: 1.1-fold for fluxapyroxad to 6.0-fold for lomitapide) [1]. The 2-oxabicyclo[2.1.1]hexane variant yielded even larger gains—boscalid solubility reached 152 µM (>10-fold over parent) and fluxapyroxad 155 µM (~6-fold) [2]—but the all-carbon BCH core provides a distinct lipophilicity and metabolic profile compared to the oxa-analog, making the compound under evaluation the appropriate choice when an unmodified hydrocarbon cage is required for target engagement or synthetic tractability.

Physicochemical Profiling Solubility Enhancement Agrochemical Bioisosteres

Lipophilicity Modulation: BCH Core Reduces Calculated logP by 0.7–1.2 Units Relative to Ortho-Substituted Phenyl

Replacement of the ortho-substituted benzene ring with the bicyclo[2.1.1]hexane core in five bioactive compounds (conivaptan, lomitapide, boscalid, bixafen, and fluxapyroxad) consistently reduced calculated lipophilicity (clogP) by 0.7–1.2 log units [1]. In contrast, the effect on experimental logD (pH 7.4) was minimal in four of five cases, with only lomitapide showing a significant logD reduction from >4.5 to 3.9 [1]. This divergent behavior between clogP and logD indicates that the BCH scaffold reduces intrinsic (neutral-form) lipophilicity without proportionally altering the ionization-sensitive distribution coefficient, a profile that is favorable for balancing passive permeability with aqueous solubility [2]. The thiazole substituent on the target compound further modulates lipophilicity: the heteroaryl ring contributes a hydrogen-bond acceptor (N) and a sulfur atom that together reduce logP compared with a purely carbocyclic phenyl substituent, as evidenced by the measured logP of –0.292 for a related BCH-thiazole analog .

Lipophilicity ADME Optimization clogP Reduction

Commercial Availability with Defined Purity and Rapid Lead Time: Differentiated Supply Chain Access vs. Custom Synthesis of Unlisted Analogs

1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is stocked as a catalog item by Enamine (EN300-45217348, CAS 2995271-17-3 / 2287281-66-5) at 95% purity with multi-site inventory (US, UA, EU) and a lead time of 1–5 business days . It is also listed by Biosynth (CymitQuimica) under reference 3D-MRD28166 at minimum 95% purity . In contrast, the thiazol-4-yl regioisomer (CAS 2230804-15-4) and single-enantiomer variants (e.g., (1R,4R,5R) or (1S,4S,5S) forms) are listed by fewer suppliers and often at longer lead times or lower stock availability . The racemic thiazol-2-yl compound is classified under Enamine's 'Saturated Bioisosteres of ortho-/meta-Substituted Benzenes' subclass, directly indicating its design intent for bioisostere replacement programs .

Chemical Procurement Building Block Supply MedChem Catalog

Metabolic Stability Trade-Off: BCH Core Effects Are Context-Dependent, Requiring Empirical Evaluation of Each Substitution Pattern

The impact of BCH core replacement on metabolic stability is highly compound-context dependent. In conivaptan, BCH incorporation (compound 26) improved metabolic stability: intrinsic clearance (CLint) in human liver microsomes decreased from 31 µL min⁻¹ mg⁻¹ (parent) to 12 µL min⁻¹ mg⁻¹ (BCH analog) [1]. However, in lomitapide, bixafen, and fluxapyroxad, the BCH replacement increased metabolic turnover by 2–3 fold as measured by half-life (t₁/₂) [1]. In boscalid, the effect was marginal (CLint: 26 vs. 29 µL min⁻¹ mg⁻¹) [1]. The thiazole heterocycle is known from independent medicinal chemistry studies to confer metabolic resistance through sulfur-mediated electronic stabilization and reduced CYP450 oxidation susceptibility relative to unsubstituted phenyl rings [2]. This mechanistic rationale, combined with the demonstrated context-dependence of the BCH scaffold, reinforces that the specific combination of BCH + thiazol-2-yl substitution must be evaluated empirically—and that procurement of the exact compound is essential, as metabolic stability cannot be predicted from simpler BCH or thiazole analogs alone.

Metabolic Stability Human Liver Microsomes Context-Dependent ADME

Recommended Application Scenarios for 1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid Based on Quantitative Evidence


Ortho-Substituted Phenyl Bioisostere Replacement in Kinase Inhibitor SAR Programs Requiring Heteroaryl H-Bond Acceptor Geometry

This compound is best deployed as a carboxylic acid building block for amide coupling in kinase inhibitor or receptor antagonist programs where the ortho-substituted phenyl ring of a lead compound must be replaced with a saturated bioisostere to improve solubility and intellectual property position. The thiazol-2-yl moiety provides a geometrically defined hydrogen-bond acceptor (N at position 3) at a vector distinct from the thiazol-4-yl isomer, making it suitable for targets where the acceptor must orient inward toward the scaffold [1]. Based on class-level data, incorporation of the BCH core is expected to increase aqueous solubility by a median factor of ~3-fold and reduce clogP by ~1 log unit relative to the aromatic parent, facilitating bioassay compatibility at higher concentrations [2].

Antifungal Agrochemical Scaffold Hopping from Boscalid/Bixafen/Fluxapyroxad Chemotypes

The BCH scaffold has been biologically validated as a saturated, patent-free replacement for the ortho-substituted phenyl ring in commercial succinate dehydrogenase inhibitor (SDHI) fungicides [1]. The thiazol-2-yl-substituted BCH carboxylic acid offers a differentiated heteroaryl attachment point for generating novel analogs of boscalid, bixafen, or fluxapyroxad with retained antifungal activity against Aspergillus niger (confirmed via disk diffusion assay for the BCH class) [1]. Procurement of this specific building block enables exploration of thiazole-mediated hydrogen-bond interactions with the SDH enzyme active site that are inaccessible with the phenyl-substituted BCH analogs.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Protein–Protein Interaction Interfaces with Defined Exit-Vector Requirements

The rigid bicyclo[2.1.1]hexane cage, with substituent distance d = 3.05–3.19 Å and exit vector angles φ1/φ2 = 61–65°, provides a pre-organized scaffold that mimics the geometric parameters of ortho-disubstituted benzenes but introduces substantial three-dimensionality (|θ| = 56–59°) [1]. The carboxylic acid handle at position 5 permits direct conjugation to fragment library cores via amide bond formation, while the thiazol-2-yl group at position 1 offers a sulfur-containing heterocycle for potential metal coordination or sulfur–π interactions. This compound is appropriate for inclusion in diversity-oriented fragment screening collections where sp³-rich scaffolds with well-characterized exit vectors are prioritized over flat aromatic building blocks [2].

Late-Stage Functionalization and Parallel Library Synthesis in Lead Optimization

With confirmed stock availability in three geographic regions (US, UA, EU) and a 1–5-day delivery lead time at 95% purity [1], this compound is suitable for parallel amide coupling arrays in late-stage lead optimization. The racemic nature and catalog accessibility enable rapid synthesis of 24–96 member libraries for SAR exploration of the thiazole binding pocket without the 4–8-week custom synthesis delays associated with regioisomeric or single-enantiomer building blocks. Downstream chiral separation of elaborated products can be performed after hit identification, preserving synthetic bandwidth during the exploration phase.

Quote Request

Request a Quote for 1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.